N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide
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Description
The compound is a complex organic molecule. Based on its name, it contains a diazatricyclo pentadeca hexaene structure, a carboxamide group, and a 2-chloro-4-fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as Schiff base ligands, have been synthesized in a methanolic medium through the condensation reaction of appropriate aldehydes and amines .Scientific Research Applications
Synthesis Techniques and Molecular Interactions
Efficient Synthesis Methods : A study highlighted the use of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as a mild and efficient dehydrating agent for generating ketenes, which undergo cycloaddition reactions with various dienes to produce pyrimidinones, azetidinones, and pyridones, demonstrating a versatile approach to creating complex organic structures (S. Singh et al., 1991).
Chemical Transformations and Antipathogenic Activity : Research on thiourea derivatives synthesized from various chlorophenyl and fluorophenyl compounds showed significant anti-pathogenic activity, especially against biofilm-forming bacteria. This suggests potential applications in developing antimicrobial agents (Carmen Limban et al., 2011).
Molecular Structure and Stability : The creation of novel compounds with specific functional groups and heterocyclic structures can significantly impact their molecular stability and interaction capabilities. For instance, the development of fluorine-18 labeled compounds for receptor imaging illustrates how modifying molecular structures can tailor compounds for specific biomedical applications (Lixin Lang et al., 1999).
Spectral Linearity and Solvent Effects : Studies on (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides underlined the significance of solvent effects on spectral properties, providing insights into how different environments can influence the behavior of complex organic molecules (G. Thirunarayanan & K. Sekar, 2013).
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-6-oxobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O2/c22-16-10-14(23)7-5-13(16)11-24-20(27)12-6-8-18-19(9-12)26-21(28)15-3-1-2-4-17(15)25-18/h1-10H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSJFABHZLGZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3C=C(C=CC3=N2)C(=O)NCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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